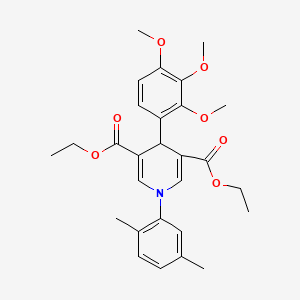![molecular formula C15H22ClN5O B11079010 4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11079010.png)
4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-[2-(1-cyclohexenyl)ethyl]amine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a chloro group, a morpholino group, and an amine group attached to a cyclohexenyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-[2-(1-cyclohexenyl)ethyl]amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Substitution Reactions: The chloro group at the 4-position of the triazine ring can be introduced through nucleophilic substitution reactions using chlorinating agents.
Attachment of the Morpholino Group: The morpholino group can be introduced by reacting the triazine intermediate with morpholine under suitable conditions.
Attachment of the Amine Group: The final step involves the reaction of the triazine intermediate with 2-(1-cyclohexenyl)ethylamine to form the desired compound.
Industrial Production Methods
Industrial production of N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-[2-(1-cyclohexenyl)ethyl]amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-[2-(1-cyclohexenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted triazine derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-[2-(1-cyclohexenyl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-[2-(1-cyclohexenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-ethylamine
- N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-(2-cyclohexyl)ethylamine
- N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-(2-phenylethyl)amine
Uniqueness
N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-[2-(1-cyclohexenyl)ethyl]amine is unique due to the presence of the cyclohexenyl ethyl chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.
Properties
Molecular Formula |
C15H22ClN5O |
|---|---|
Molecular Weight |
323.82 g/mol |
IUPAC Name |
4-chloro-N-[2-(cyclohexen-1-yl)ethyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H22ClN5O/c16-13-18-14(17-7-6-12-4-2-1-3-5-12)20-15(19-13)21-8-10-22-11-9-21/h4H,1-3,5-11H2,(H,17,18,19,20) |
InChI Key |
VYHPGXVUNGIZCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC(=NC(=N2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11078932.png)
![N-(3'-acetyl-1-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11078934.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B11078939.png)
![(2Z)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11078952.png)
![3-acetyl-2-[(2-hydroxy-5-methylphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11078960.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(diethylamino)-3-methylphenyl]acetamide](/img/structure/B11078961.png)
![N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]furan-2-carboxamide](/img/structure/B11078974.png)
![3-amino-N-(2,4-dibromophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11078981.png)
![Benzenesulfonamide, N-[1-(4-hydroxy-2-methylphenylamino)ethylidene]-4-methyl-](/img/structure/B11078989.png)
![methyl 2-({[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetyl}amino)benzoate](/img/structure/B11078997.png)
![Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxylate](/img/structure/B11079003.png)
![3,5-Dimethyl 4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11079018.png)

![N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide](/img/structure/B11079032.png)
